(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate
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Overview
Description
(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a benzyloxycarbonyl-protected amino group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate typically involves multiple steps, starting with the preparation of the core pyrrolidinone structure. One common method involves the reaction of an appropriate amino acid derivative with a benzyloxycarbonyl chloride in the presence of a base, such as triethylamine, to form the benzyloxycarbonyl-protected intermediate. This intermediate is then coupled with a pyrrolidinone derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the benzyloxycarbonyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified pyrrolidinone structures.
Scientific Research Applications
Chemistry
In chemistry, (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for the design of new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various manufacturing processes, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amino group that can participate in further chemical reactions. This activation process is crucial for its biological and chemical activity, allowing it to modulate various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Nα-[(2S)-2-{[(S)- (1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide : This compound shares a similar benzyloxycarbonyl-protected amino group but differs in its overall structure and specific applications .
- tert-Butyloxycarbonyl-protected amino acids : These compounds also feature a protective group for the amino function, but use a tert-butyloxycarbonyl group instead of a benzyloxycarbonyl group .
Uniqueness
The uniqueness of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)octanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise control over molecular interactions and transformations.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-2-3-4-8-11-16(19(25)28-22-17(23)12-13-18(22)24)21-20(26)27-14-15-9-6-5-7-10-15/h5-7,9-10,16H,2-4,8,11-14H2,1H3,(H,21,26)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAELRNXLCIHBLN-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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